molecular formula C6H7NO3S B358948 3-Aminobenzenesulfonic acid CAS No. 121-47-1

3-Aminobenzenesulfonic acid

Cat. No. B358948
Key on ui cas rn: 121-47-1
M. Wt: 173.19g/mol
InChI Key: ZAJAQTYSTDTMCU-UHFFFAOYSA-N
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Patent
US05266696

Procedure details

1-Amino-2-bromo-4-(3'-amino-4'-sulfophenylthio)anthraquinone (10.1 parts), cyanuric chloride (3.7 parts) and 1-aminobenzene-4-β-sulfatoethylsulfone (5.6 parts) were subjected to condensation reactions one after another in an aqueous medium in a usual manner, followed by a condensation reaction with 3-aminobenzenesulfonic acid (3.5 parts) at 50° to 70° C. under a weak acid condition. Thereafter, salting out of the reaction mixture gave an anthraquinone compound of the following formula (free acid form). ##STR322##
Name
1-Amino-2-bromo-4-(3'-amino-4'-sulfophenylthio)anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-aminobenzene 4-β-sulfatoethylsulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5](SC2C=CC(S(O)(=O)=O)=C(N)C=2)=[CH:4][C:3]=1Br.N1C(Cl)=NC(Cl)=NC=1Cl.NC1C=C(S(O)(=O)=O)C=CC=1>>[CH:9]1[C:8]2[C:7](=[O:17])[C:6]3[C:15](=[CH:2][CH:3]=[CH:4][CH:5]=3)[C:14](=[O:16])[C:13]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
1-Amino-2-bromo-4-(3'-amino-4'-sulfophenylthio)anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)SC1=CC(=C(C=C1)S(=O)(=O)O)N)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
1-aminobenzene 4-β-sulfatoethylsulfone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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